![molecular formula C19H18N2O4 B2718843 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 955758-30-2](/img/structure/B2718843.png)

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

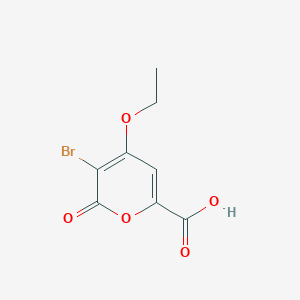

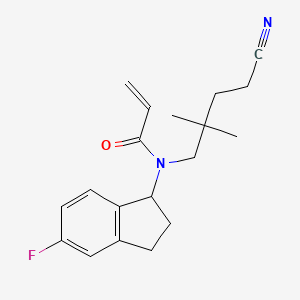

“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound with the molecular formula C19H18N2O4 and a molecular weight of 338.363. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products known for their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of this compound is based on the THIQ heterocyclic scaffold, which has garnered a lot of attention in the scientific community due to its biological potential .Applications De Recherche Scientifique

Development of New Manufacturing Routes

The development of efficient manufacturing routes for novel compounds, such as anticonvulsants, demonstrates the importance of chemical synthesis innovations. For example, an efficient route to a novel anticonvulsant, SB-406725A, showcases the intricate synthesis processes involving dichlorination of isoquinoline and subsequent reactions to produce the desired compound on a pilot-plant scale (Walker et al., 2010).

Antimicrobial and Antitubercular Activities

Carboxamide derivatives of 2-quinolones have been synthesized and tested for their antimicrobial and antitubercular activities. Such compounds display promising antibacterial, antifungal, and antitubercular properties, highlighting the potential for new therapeutic agents (Kumar et al., 2014).

Potential Antipsychotic Agents

Research into heterocyclic carboxamides as potential antipsychotic agents has shown that certain derivatives can exhibit potent in vivo activities, comparable to known antipsychotics. These findings underscore the significance of structural variations in influencing biological activity and therapeutic potential (Norman et al., 1996).

NMDA Receptor Antagonists

The synthesis and evaluation of 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives for antagonist activity at the glycine site on the NMDA receptor reveal the critical role of conformational and stereochemical requirements in binding and activity. This research contributes to understanding the mechanisms underlying the modulation of the NMDA receptor, a key target in neuropharmacology (Carling et al., 1992).

Synthesis of Complex Heterocycles

The multicomponent reactions for synthesizing complex heterocyclic structures, such as dihydropyrrolo[2,1-a]isoquinolines, highlight the versatility of synthetic chemistry in constructing biologically relevant molecules. Such reactions enable the generation of compounds with potential pharmacological applications (Ghosh et al., 2019).

Mécanisme D'action

Orientations Futures

The future directions in the research of THIQ analogs like “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide” involve the development of novel THIQ analogs with potent biological activity. The focus is on understanding their structural–activity relationship (SAR), and their mechanism of action .

Propriétés

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-12(22)21-7-6-13-2-4-16(8-15(13)10-21)20-19(23)14-3-5-17-18(9-14)25-11-24-17/h2-5,8-9H,6-7,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMDLLNSVGKDLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2718767.png)

![Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2718770.png)

![N-(3-fluoro-4-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2718771.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2718776.png)

![4-oxo-N,N-dipropyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2718781.png)

![(E)-4-(Dimethylamino)-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2718782.png)